1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a bromopropanone moiety, making it a versatile molecule for synthetic and research applications.
Preparation Methods
The synthesis of 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative, forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar compounds to 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one include:
1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(4-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one: Has a different bromination position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C10H10BrF2NO2 |
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Molecular Weight |
294.09 g/mol |
IUPAC Name |
1-[4-amino-3-(difluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)6-2-3-7(14)8(4-6)16-10(12)13/h2-4,9-10H,14H2,1H3 |
InChI Key |
FUEOYFSRPFKHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)N)OC(F)F)Br |
Origin of Product |
United States |
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